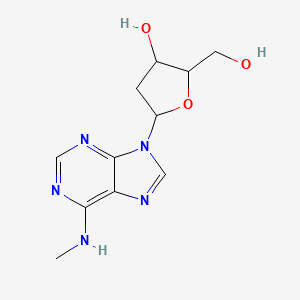

N-6-methyl-2-deoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSDOYRQWBDGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-6-methyl-2-deoxyadenosine (m6dA) in DNA Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-6-methyl-2-deoxyadenosine (m6dA), a DNA modification once thought to be primarily restricted to prokaryotes, is emerging as a critical epigenetic and epitranscriptomic regulator in eukaryotes, including mammals. Recent evidence has illuminated its dynamic role in the intricate network of DNA repair pathways, suggesting its involvement in maintaining genomic stability. This technical guide provides a comprehensive overview of the current understanding of m6dA's function in DNA repair, with a focus on its interplay with key repair mechanisms such as mismatch repair, homologous recombination, and the response to DNA damage. We delve into the molecular players that write, read, and erase this modification, and present quantitative data on its prevalence and modulation in response to genotoxic stress. Detailed experimental protocols for the detection and functional analysis of m6dA in the context of DNA repair are provided, alongside visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this burgeoning field.

Introduction to this compound (m6dA)

This compound is a modification of the adenine (B156593) base within a DNA sequence. While its presence and functions in bacteria, such as directing mismatch repair and protecting against restriction enzymes, have been well-established, its existence and roles in higher eukaryotes have been a subject of intense research and debate.[1] Recent advancements in sensitive detection methods have confirmed the presence of m6dA in the genomes of various eukaryotes, including mammals, albeit at levels significantly lower than 5-methylcytosine (B146107) (5mC).[2]

The regulation of m6dA is a dynamic process orchestrated by a trio of protein families:

-

"Writers" (Methyltransferases): These enzymes are responsible for installing the methyl group onto the adenine base. In mammals, the METTL3-METTL14 heterodimer, primarily known for its role in RNA methylation, has been implicated in m6dA deposition in DNA, particularly in response to DNA damage.[3][4]

-

"Erasers" (Demethylases): These enzymes remove the methyl group, ensuring the reversibility of this epigenetic mark. The AlkB homolog 1 (ALKBH1) has been identified as a key demethylase of m6dA in mammalian DNA.[5]

-

"Readers" (Binding Proteins): These proteins specifically recognize and bind to m6dA, translating the modification into a functional consequence. The YTH domain-containing protein YTHDC1 is a known "reader" of m6A in RNA and has been shown to be recruited to sites of DNA damage in an m6A-dependent manner, suggesting a potential role in reading m6dA in the context of DNA repair.[6]

Quantitative Analysis of m6dA in DNA Repair

The levels of m6dA in genomic DNA are dynamic and can be influenced by various cellular processes, including the DNA damage response. While research in this area is ongoing, some studies have begun to quantify the changes in m6dA abundance in response to genotoxic stress.

| Condition | Cell Type/Organism | Fold Change in m6dA/dA ratio | Reference |

| Neuronal Activation (KCl-induced depolarization) | Primary Cortical Neurons | Significant Increase | [7] |

| Fear Extinction Learning | Mouse Infralimbic Prefrontal Cortex | Significant Increase at specific gene loci | [7] |

| Chronic Stress | Mouse Prefrontal Cortex | Significant Increase | [7] |

| UV Irradiation | U2OS, A375, HeLa cells | Rapid and transient increase in m6A signal at damage sites (primarily RNA) | [3][8] |

Note: Much of the current quantitative data following DNA damage, particularly UV irradiation, focuses on N6-methyladenosine (m6A) in RNA. While this is a related and important aspect of the DNA damage response, more research is needed to specifically quantify the fold-change of m6dA within the DNA itself under various DNA damaging conditions.

Role of m6dA in DNA Repair Pathways

Emerging evidence suggests that m6dA plays a multifaceted role in several key DNA repair pathways.

Mismatch Repair (MMR)

In prokaryotes, adenine methylation is a crucial signal for the mismatch repair machinery to distinguish the newly synthesized strand from the template strand.[9] While the strand discrimination mechanism in eukaryotes is different, recent studies suggest a potential role for m6dA in influencing MMR. It is hypothesized that the presence of m6dA at or near a mismatch could modulate the recruitment or activity of MMR proteins.

Homologous Recombination (HR)

Homologous recombination is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs). Recent studies have shown that the methyltransferase METTL3 is activated in response to DSBs and localizes to the damage sites.[6] This leads to the accumulation of m6A-modified RNA, which in turn recruits the reader protein YTHDC1. This complex is proposed to facilitate the recruitment of key HR factors like RAD51 and BRCA1 to the break sites, thereby promoting efficient repair.[6] While this mechanism primarily involves m6A in RNA, the potential for direct m6dA deposition at DSBs and its role in HR is an active area of investigation. Some studies suggest that Dam methylation (a form of adenine methylation) on single-stranded DNA can promote the assembly of RecA filaments, a key step in bacterial HR.[10]

Nucleotide Excision Repair (NER)

The nucleotide excision repair pathway is responsible for removing bulky DNA lesions, such as those induced by ultraviolet (UV) radiation. Studies have shown a rapid and transient increase in m6A signal at sites of UV-induced DNA damage.[3][8] This response is dependent on the methyltransferase METTL3 and is implicated in the recruitment of DNA polymerase κ (Pol κ) to the damage sites to facilitate repair.[8] Although these findings primarily highlight the role of m6A in RNA in the UV damage response, the possibility of concurrent m6dA deposition in the DNA and its functional significance in NER remains to be fully elucidated.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved in m6dA-mediated DNA repair, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Quantification of m6dA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the steps for the sensitive and accurate quantification of global m6dA levels in genomic DNA.

Materials:

-

Genomic DNA samples

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS grade water, acetonitrile (B52724), and formic acid

-

m6dA and 2'-deoxyadenosine (B1664071) (dA) standards

-

Stable isotope-labeled internal standards (e.g., [¹⁵N₅]-dA)

Procedure:

-

DNA Digestion:

-

To 1-5 µg of genomic DNA, add Nuclease P1 buffer and Nuclease P1 enzyme.

-

Incubate at 37°C for 2 hours.

-

Add alkaline phosphatase buffer and alkaline phosphatase.

-

Incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Cleanup:

-

Centrifuge the digested sample through a 3 kDa molecular weight cutoff filter to remove enzymes.

-

Dry the flow-through containing the nucleosides under vacuum.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried nucleosides in a suitable volume of mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify m6dA and dA using multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of m6dA and dA standards.

-

Calculate the amount of m6dA and dA in the samples based on the standard curve.

-

Express the m6dA level as a ratio to the total dA content (m6dA/dA).

-

m6dA DNA Immunoprecipitation Sequencing (DIP-seq)

This protocol describes a method for genome-wide mapping of m6dA.[11][12][13][14][15][16]

Materials:

-

High-quality genomic DNA

-

Sonicator

-

Anti-m6dA antibody

-

Protein A/G magnetic beads

-

Buffers for IP, washing, and elution

-

Reagents for library preparation and sequencing

Procedure:

-

DNA Fragmentation:

-

Shear 5-10 µg of genomic DNA to an average size of 200-800 bp by sonication.

-

Verify the fragment size by agarose (B213101) gel electrophoresis.

-

-

Immunoprecipitation:

-

Denature the sheared DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

-

Incubate the denatured DNA with an anti-m6dA antibody overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads several times with low and high salt wash buffers to remove non-specifically bound DNA.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated DNA from the beads using an elution buffer.

-

Reverse cross-linking (if applicable) and purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control (sheared DNA without immunoprecipitation).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify m6dA-enriched regions (peaks) by comparing the immunoprecipitated sample to the input control.

-

In Vitro Mismatch Repair Assay with m6dA

This assay is designed to assess the influence of m6dA on the efficiency of mismatch repair.[1][2][8][9][17][18][19][20]

Materials:

-

Plasmid DNA containing a specific mismatch (e.g., G:T) within a restriction enzyme site.

-

A methylated version of the same plasmid containing m6dA at or near the mismatch.

-

Nuclear extracts from MMR-proficient cells.

-

Restriction enzymes.

-

Agarose gel electrophoresis equipment.

Procedure:

-

Substrate Preparation:

-

Prepare both unmethylated and m6dA-containing plasmid substrates with a defined mismatch that disrupts a restriction site.

-

-

Repair Reaction:

-

Incubate the plasmid substrates with nuclear extracts containing the MMR machinery in a reaction buffer containing ATP and dNTPs.

-

-

Analysis of Repair:

-

Purify the plasmid DNA from the reaction.

-

Digest the purified DNA with the restriction enzyme whose site is restored upon successful repair.

-

Analyze the digestion products by agarose gel electrophoresis.

-

-

Interpretation:

-

The extent of DNA cleavage indicates the efficiency of mismatch repair. Compare the repair efficiency between the unmethylated and m6dA-containing substrates to determine the effect of m6dA on MMR.

-

Conclusion and Future Perspectives

The study of this compound in DNA repair is a rapidly evolving field. The evidence accumulated so far strongly suggests that m6dA is not a static bystander but an active participant in the cellular response to DNA damage. It appears to be involved in multiple repair pathways, likely functioning as a signaling hub to recruit key repair factors and modulate their activity.

However, many questions remain. The precise mechanisms by which m6dA influences each repair pathway need to be further elucidated. The full cast of "writers," "erasers," and "readers" specific to m6dA in the context of DNA repair is yet to be completely identified. Furthermore, a more comprehensive quantitative understanding of the dynamics of m6dA deposition and removal at specific types of DNA lesions is crucial.

The development of more sensitive and specific tools for m6dA detection and a wider application of the functional assays described in this guide will be instrumental in addressing these questions. A deeper understanding of the role of m6dA in DNA repair holds significant promise for the development of novel therapeutic strategies for diseases associated with genomic instability, including cancer. By targeting the enzymes that regulate m6dA, it may be possible to modulate the DNA repair capacity of cells and enhance the efficacy of existing cancer therapies. The continued exploration of this fascinating DNA modification will undoubtedly open new avenues for research and drug discovery.

References

- 1. DSpace [kb.osu.edu]

- 2. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. m6A RNA methylation regulates the UV-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 6. color | Graphviz [graphviz.org]

- 7. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl-directed repair of DNA base-pair mismatches in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Rapid, Simple DNA Mismatch Repair Substrate Construction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide deposition of 6-methyladenine in human DNA reduces the viability of HEK293 cells and directly influences gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. color | Graphviz [graphviz.org]

- 12. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 13. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 14. genetargetsolutions.com.au [genetargetsolutions.com.au]

- 15. youtube.com [youtube.com]

- 16. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Profiling of DNA Damage and Apoptotic Pathways in UV Damaged Cells Using PTMScan Direct - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery of N6-methyladenosine (m6dA) in Mammalian Mitochondrial DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of DNA epigenetics in mammals has been significantly broadened by the discovery of N6-methyladenosine (m6dA) as a notable modification within mitochondrial DNA (mtDNA).[1][2][3][4][5] Contrary to its scarce presence in the nuclear genome, m6dA is remarkably enriched in mammalian mtDNA, suggesting a specialized regulatory role within this critical organelle.[1][2][3][4][5] This guide provides a comprehensive technical overview of the seminal findings, experimental methodologies, and functional implications of m6dA in mammalian mitochondria. The putative methyltransferase METTL4 has been identified as the primary enzyme responsible for depositing this mark, which in turn influences mitochondrial transcription and replication by modulating the binding of mitochondrial transcription factor A (TFAM).[1][2][4][6] The dynamic nature of mtDNA m6dA, particularly its elevation under hypoxic conditions, points to its involvement in cellular stress responses.[1][2][4][5] This discovery opens new avenues for understanding mitochondrial biology and pathology, offering potential targets for therapeutic intervention in a range of diseases linked to mitochondrial dysfunction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on m6dA in mammalian mitochondrial DNA, providing a clear comparison of m6dA levels and the effects of protein modulation.

Table 1: Abundance of m6dA in Mitochondrial vs. Genomic DNA

| Cell Line/Tissue | m6dA Enrichment in mtDNA vs. gDNA (fold increase) | Approximate m6dA Modifications per mtDNA Molecule | Reference |

| HepG2 | >1,300 | ~4 | [1][2][4][5] |

| MDA-MB-231 | Enriched in mtDNA | Not specified | [1] |

| 143B | Enriched in mtDNA | Not specified | [1] |

| Mouse Primary Fibroblast | Enriched in mtDNA | Not specified | [1] |

| Mouse Testis | Enriched in mtDNA | Not specified | [1] |

| Mouse Spleen | Enriched in mtDNA | Not specified | [1] |

Table 2: Impact of METTL4 Knockdown on Mitochondrial Parameters

| Parameter | Effect of METTL4 Knockdown | Cell Line | Reference |

| mtDNA m6dA levels | Reduced | Not specified | [3] |

| Mitochondrial Transcription | Upregulated | Not specified | [3] |

| mtDNA Copy Number | Increased | Not specified | [1][2][3][4] |

| Mitochondrial Respiration | Elevated | HepG2 | [1][3] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to discover and characterize m6dA in mammalian mtDNA.

Isolation of Mitochondrial DNA (mtDNA)

A critical first step is the purification of mtDNA away from the far more abundant nuclear genomic DNA (gDNA).

-

Objective: To enrich for mtDNA from cultured mammalian cells or tissues.

-

Protocol:

-

Harvest cells and perform differential centrifugation to isolate intact mitochondria. A commercially available kit is typically utilized for this initial isolation.

-

Lyse the isolated mitochondria to release the mtDNA.

-

Treat the lysate with a plasmid-safe ATP-dependent DNase. This enzyme selectively digests linear double-stranded DNA (i.e., contaminating gDNA fragments) while leaving the circular mtDNA intact.

-

Further purify the mtDNA using a column-based genomic DNA purification kit.

-

The purity and enrichment of the mtDNA should be validated by quantitative PCR (qPCR), comparing the relative abundance of mitochondrial and nuclear genomic markers. A successful enrichment will show a significantly higher ratio of mitochondrial to nuclear DNA amplicons compared to total genomic DNA.[1]

-

Quantification of m6dA by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the gold-standard method for the accurate quantification of DNA modifications.

-

Objective: To determine the absolute amount of m6dA relative to deoxyadenosine (B7792050) (dA) in a DNA sample.

-

Protocol:

-

Digest the purified mtDNA or gDNA to individual nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.

-

Separate the resulting nucleosides using a C18 reverse-phase UHPLC column.

-

Introduce the separated nucleosides into a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

-

Monitor the specific mass transitions for m6dA and dA using multiple reaction monitoring (MRM).

-

Quantify the amount of m6dA and dA by comparing their peak areas to a standard curve generated from known concentrations of pure m6dA and dA nucleosides. The ratio of m6dA to dA is then calculated.[1]

-

Dot Blot Analysis for m6dA Detection

A semi-quantitative immunoassay to visualize the presence of m6dA.

-

Objective: To confirm the presence of m6dA in mtDNA using a specific antibody.

-

Protocol:

-

Denature the purified mtDNA samples by heating.

-

Spot serial dilutions of the denatured mtDNA onto a nitrocellulose or nylon membrane.

-

Crosslink the DNA to the membrane using UV radiation.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for m6dA.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the dots corresponds to the amount of m6dA present.[1]

-

DR-6mA-seq for Genome-wide Mapping of m6dA

A sequencing-based method to identify the specific locations of m6dA within the mitochondrial genome.

-

Objective: To map the distribution of m6dA sites across the mtDNA at high resolution.

-

Protocol:

-

Fragment the purified mtDNA.

-

Perform end-repair and A-tailing of the DNA fragments.

-

Ligate sequencing adapters to the fragments.

-

Enrich for m6dA-containing fragments using an m6dA-specific antibody (immunoprecipitation).

-

Perform a second round of enrichment using an enzyme that specifically digests unmethylated DNA, leaving the m6dA-modified fragments intact.

-

PCR amplify the enriched fragments.

-

Sequence the resulting library on a high-throughput sequencing platform.

-

Align the sequencing reads to the mitochondrial reference genome to identify peaks, which represent the locations of m6dA.[3]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Experimental workflow for the investigation of m6dA in mtDNA.

References

- 1. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.lib.jmu.edu [search.lib.jmu.edu]

- 6. researchgate.net [researchgate.net]

enzymatic regulation of N-6-methyl-2-deoxyadenosine

An In-depth Technical Guide to the Enzymatic Regulation of N-6-methyl-2-deoxyadenosine (m6dA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (m6dA or 6mA) is a DNA modification historically known for its crucial roles in prokaryotic biology, including host defense, DNA replication, and gene regulation.[1] For decades, its presence and functional significance in eukaryotes were debated.[1] However, recent technological advancements have enabled the sensitive detection and mapping of m6dA, revealing it as a legitimate and dynamically regulated epigenetic mark in the genomes of various eukaryotes, from unicellular organisms to mammals.[2][3] In mammals, m6dA is present at low levels but appears to play significant roles in processes such as neurogenesis, memory formation, and tumorigenesis.[2][4]

This technical guide provides a comprehensive overview of the core enzymatic machinery that governs the deposition, removal, and recognition of m6dA. We will delve into the quantitative aspects of this regulation, detail key experimental protocols for its study, and visualize the associated biological pathways and workflows.

The Core Enzymatic Machinery of m6dA Regulation

The dynamic regulation of m6dA is orchestrated by three classes of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize the mark and mediate its downstream effects.[3]

Writers: m6dA Methyltransferases

The enzymes responsible for catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine (B156593) in DNA are known as m6dA methyltransferases.

-

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): In humans, N6AMT1 has been identified as a key m6dA methyltransferase.[4][5] It contains a characteristic S-adenosyl-l-methionine-dependent methyltransferase domain with a conserved NPPY motif involved in catalysis.[3][5] Studies have shown that silencing or overexpressing N6AMT1 directly impacts the genomic levels of m6dA in human cells.[3][4] The abundance of m6dA is significantly lower in some cancers, which correlates with decreased N6AMT1 levels.[4]

-

METTL4 (Methyltransferase-like 4): METTL4 is another member of the MT-A70 family of methyltransferases and is considered a potential m6dA writer in mammals.[1][3] However, its precise role and catalytic activity on DNA are still under investigation, with some studies reporting that alterations in METTL4 expression did not affect m6dA levels in certain cell lines.[3]

-

DAMT-1 (DNA Adenine Methyltransferase 1): In the nematode C. elegans, DAMT-1, a member of the MT-A70 family, has been shown to be a likely m6dA methyltransferase.[1] Its knockdown leads to a decrease in genomic m6dA levels.[1]

Erasers: m6dA Demethylases

The removal of the m6dA mark is catalyzed by demethylases, making the modification reversible and dynamic.

-

ALKBH1 (AlkB Homolog 1): In mammals, ALKBH1, a member of the AlkB family of dioxygenases, has been established as a primary m6dA demethylase.[3][4] It has been shown to regulate m6dA levels in mouse embryonic stem cells and plays a crucial role in various biological processes, including fatty acid metabolism.[3][6] For instance, ALKBH1-mediated demethylation of m6dA in the intergenic and intronic regions of genes like Slc27a2, Acsl3, and Cd36 suppresses their expression, thereby regulating lipid uptake and synthesis in hepatocytes.[6] Increased levels of ALKBH1 are observed in certain cancers, contributing to the overall decrease in genomic m6dA.[4]

-

NMAD-1: In C. elegans, the AlkB family member NMAD-1 functions as an m6dA demethylase. Deletion of the nmad-1 gene results in elevated genomic m6dA levels.[1]

-

DMAD (Drosophila DNA 6mA demethylase): In Drosophila melanogaster, a member of the TET family of proteins, DMAD, has been identified as an m6dA demethylase that affects transposon expression.[1][3]

Readers: m6dA Effector Proteins

Reader proteins are responsible for recognizing the m6dA mark and translating it into a functional cellular outcome, such as altered gene expression or chromatin structure. While the reader proteins for RNA N6-methyladenosine (m6A) are well-characterized—prominently featuring the YTH domain family (YTHDF1-3, YTHDC1-2)—the specific readers for DNA m6dA are still being actively investigated.[7][8][9][10] It is hypothesized that m6dA readers may recruit other factors involved in transcription or that transcription factors themselves may act as readers.[11] The identification of proteins that preferentially bind to m6dA-modified DNA remains a critical area of future research.

Quantitative Data Presentation

Summarizing the available quantitative data provides context for the prevalence and enzymatic control of m6dA.

Table 1: Key Enzymes in Eukaryotic m6dA Regulation

| Enzyme | Organism | Class | Function | Key Reference(s) |

|---|---|---|---|---|

| N6AMT1 | Human, Mouse | Writer (Methyltransferase) | Catalyzes m6dA deposition | [4][5] |

| METTL4 | Mammals | Writer (Putative) | Putative m6dA methyltransferase | [1][3] |

| DAMT-1 | C. elegans | Writer (Methyltransferase) | Catalyzes m6dA deposition | [1] |

| ALKBH1 | Human, Mouse | Eraser (Demethylase) | Removes m6dA modification | [3][4][6] |

| NMAD-1 | C. elegans | Eraser (Demethylase) | Removes m6dA modification | [1] |

| DMAD | D. melanogaster | Eraser (Demethylase) | Removes m6dA modification |[1][3] |

Table 2: Abundance of m6dA in Various Genomes

| Organism/Cell Type | m6dA/A Ratio (%) | Notes | Key Reference(s) |

|---|---|---|---|

| Human Cells (Overall) | ~0.051% | The consensus motif is [G/C]AGG[C/T]. | [4] |

| Mouse Primary Cortical Neurons | Prevalent and Inducible | Accumulates in response to neuronal activation. | [2] |

| Mouse Testis and Glioblastoma | > 0.0001% (>1 ppm) | Higher levels compared to many other adult tissues. | [12] |

| Mouse Mitochondrial DNA (mtDNA) | ~1300-fold higher than gDNA | Significantly enriched in mtDNA. | [12] |

| Chlamydomonas reinhardtii | Marks 84% of genes | Enriched at transcription start sites (TSS). |[13] |

Table 3: Kinetic Parameters of an N6-Adenine DNA Methyltransferase Note: Kinetic data for eukaryotic m6dA writers are not yet widely available. The data below for the bacteriophage T4 Dam methyltransferase are provided as a representative example of this enzyme class.

| Substrate | Parameter | Value | Key Reference(s) |

|---|---|---|---|

| Unmethylated GATC site | kmeth (methylation rate) | 0.56 s⁻¹ | [14] |

| Hemimethylated GATC site | kmeth (methylation rate) | 0.47 s⁻¹ | [14] |

| Overall Reaction | kcat (turnover number) | 0.023 s⁻¹ |[14] |

Signaling Pathways and Logical Relationships

Visualizing the regulatory networks and experimental processes is crucial for understanding the role of m6dA.

Caption: The Writer-Eraser-Reader paradigm for dynamic m6dA regulation.

Caption: ALKBH1 signaling in the regulation of fatty acid metabolism.

Experimental Protocols

Detailed methodologies are essential for the accurate study and validation of m6dA dynamics.

Protocol 1: m6dA Methylated DNA Immunoprecipitation Sequencing (m6dA-MeDIP-Seq)

This protocol describes the enrichment of m6dA-containing DNA fragments for subsequent analysis by next-generation sequencing. It is adapted from standard MeDIP-Seq procedures.[15][16]

1. DNA Preparation and Fragmentation: a. Isolate high-quality genomic DNA from the cells or tissue of interest. Perform rigorous RNase A/T1 treatment to avoid contamination from m6A-containing RNA.[17] b. Shear the genomic DNA to an average fragment size of 200-800 bp using a sonicator (e.g., Covaris).[15] c. Verify the fragment size distribution by running an aliquot on a 1.5% agarose (B213101) gel.[15]

2. DNA Denaturation: a. Take 1-5 µg of fragmented DNA in TE buffer. b. Denature the DNA by heating at 95-100°C for 10 minutes. c. Immediately transfer the tube to an ice-water bath for 5 minutes to prevent re-annealing. This results in single-stranded DNA fragments, which is crucial for antibody binding.[16]

3. Immunoprecipitation (IP): a. Prepare the IP reaction by diluting the denatured DNA in 1X IP buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100). b. Add a highly specific anti-m6dA antibody (e.g., Synaptic Systems, Cat. No. 202 003).[6] The optimal amount of antibody should be determined by titration. c. Incubate the mixture overnight at 4°C on a rotating platform to allow antibody-DNA complex formation. d. Prepare magnetic beads (e.g., Protein A/G) by washing them three times with 1X IP buffer. e. Add the washed beads to the antibody-DNA mixture and incubate for 2-3 hours at 4°C on a rotating platform.

4. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of cold 1X IP buffer to remove non-specific binding.[16] c. Elute the immunoprecipitated DNA from the antibody-bead complex. This is typically done by resuspending the beads in a digestion buffer containing Proteinase K and incubating at 55°C for 2-3 hours.[15][16]

5. DNA Purification: a. Purify the eluted DNA using phenol-chloroform-isoamyl alcohol extraction followed by ethanol (B145695) precipitation.[15] b. Resuspend the final DNA pellet in nuclease-free water.

6. Library Preparation and Sequencing: a. Since the eluted DNA is single-stranded, perform second-strand synthesis using random hexamer primers.[15] b. Proceed with a standard library preparation protocol for next-generation sequencing (e.g., Illumina). c. Sequence the prepared libraries on a high-throughput sequencing platform.

Caption: Experimental workflow for m6dA-MeDIP-Sequencing.

Protocol 2: In Vitro ALKBH1 Demethylation Assay

This protocol provides a method to assess the demethylase activity of an enzyme like ALKBH1 on an m6dA-containing DNA substrate.

1. Substrate Preparation: a. Synthesize or obtain a single-stranded or double-stranded oligonucleotide containing one or more m6dA modifications. A corresponding unmodified oligonucleotide should be used as a negative control. b. Label the oligonucleotide if required for the detection method (e.g., with a fluorophore or biotin).

2. Recombinant Enzyme: a. Purify recombinant ALKBH1 protein. Ensure the protein is active and properly folded.

3. Demethylation Reaction: a. Prepare a reaction buffer suitable for AlkB family enzymes (e.g., 50 mM MES pH 6.0, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 0.3 mM (NH₄)₂Fe(SO₄)₂·6H₂O).[18] b. Set up the reaction mixture in a microcentrifuge tube:

- m6dA-containing DNA substrate (e.g., 10-100 pmol)

- Recombinant ALKBH1 (concentration to be optimized, e.g., 1-10 pmol)

- 1X Reaction Buffer

- Nuclease-free water to the final volume. c. Prepare a "no enzyme" control reaction. d. Incubate the reaction at 37°C for 1-2 hours.

4. Reaction Termination and Analysis: a. Stop the reaction by heat inactivation (e.g., 95°C for 5 min) or by adding EDTA to chelate Fe²⁺. b. Analyze the reaction product to quantify the conversion of m6dA to adenine. This can be achieved through several methods:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantification. The DNA substrate is digested to nucleosides, and the ratio of m6dA to adenosine (B11128) is measured.

Dot Blot: The reaction products are spotted onto a nitrocellulose membrane and probed with an anti-m6dA antibody to visualize the loss of the methyl mark.[2] This method is semi-quantitative.

Restriction Enzyme Protection: If the m6dA is within a recognition site for a methylation-sensitive restriction enzyme (e.g., DpnI, which cuts G(m6A)TC), demethylation would render the site uncuttable, which can be visualized on a gel.[2]

Conclusion and Future Perspectives

The study of DNA this compound has transitioned from a field of speculation to a rapidly advancing area of epigenetics. The identification of key writers (N6AMT1) and erasers (ALKBH1) in mammals has provided the molecular tools to dissect the functional roles of m6dA in health and disease. [4]It is now clear that m6dA is not a static mark but a dynamic modification involved in the fine-tuning of gene expression in response to environmental and developmental cues.

[2]

For drug development professionals, the enzymes regulating m6dA represent a novel class of potential therapeutic targets. Modulating the activity of N6AMT1 or ALKBH1 could offer new strategies for treating cancers where m6dA levels are dysregulated or neurological disorders involving memory and learning.

Key challenges remain. The definitive identification of m6dA reader proteins in mammals is a critical next step to fully understand how this mark exerts its biological effects. Furthermore, developing more sensitive and quantitative single-cell and single-molecule detection methods will be essential to unravel the heterogeneity and precise function of m6dA in complex tissues. Continued research in this exciting field promises to expand the landscape of epigenetic regulation and open new avenues for therapeutic intervention.

References

- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 4. N6-Methyladenine DNA Modification in the Human Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers [frontiersin.org]

- 8. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. modinfor.com [modinfor.com]

- 10. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 16. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to N-6-methyl-2-deoxyadenosine (6mA) as a Novel Epigenetic Mark

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-6-methyl-2-deoxyadenosine (6mA) is a DNA modification historically known for its roles in prokaryotic restriction-modification systems.[1][2] Recent advancements in sensitive detection technologies have unveiled its presence and dynamic regulation in eukaryotes, from unicellular organisms to mammals, positioning it as a novel epigenetic mark.[2][3][4] Unlike the well-characterized 5-methylcytosine (B146107) (5mC), 6mA is found at the N-6 position of adenine (B156593) and is implicated in a variety of biological processes, including gene expression regulation, nucleosome positioning, and transgenerational inheritance.[3][4][5][6] This guide provides a comprehensive technical overview of 6mA, detailing its biological significance, the enzymatic machinery that governs its levels, quantitative data on its abundance, and detailed protocols for its detection and analysis. The potential of 6mA as a therapeutic target and diagnostic biomarker is also explored, offering a valuable resource for professionals in biomedical research and drug development.

Introduction to 6mA as an Epigenetic Mark

For decades, the central epigenetic modification in eukaryotes was considered to be the methylation of cytosine at the 5th carbon position (5mC).[7] However, the landscape of epigenetics is expanding with the characterization of this compound (6mA), a methylation mark on the adenine base.[5] While 6mA is the most prevalent DNA modification in prokaryotes, where it plays crucial roles in DNA replication, repair, and defense against foreign DNA, its existence and function in eukaryotes were long debated.[1][2]

Seminal studies in organisms like the green alga Chlamydomonas reinhardtii, the nematode Caenorhabditis elegans, and the fruit fly Drosophila melanogaster have provided compelling evidence for 6mA's role as a true epigenetic regulator in eukaryotes.[6] These studies have demonstrated that 6mA is not a static modification but is dynamically regulated and associated with specific genomic features and transcriptional states.[7] It is involved in marking active genes, positioning nucleosomes, and even mediating transgenerational epigenetic inheritance.[5][7] The discovery of enzymes that can install ("writers") and remove ("erasers") this mark further solidifies its status as a dynamic regulatory element.[3]

The 6mA Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of 6mA as an epigenetic mark is controlled by a coordinated system of proteins that add, remove, and recognize the modification.[8]

-

"Writers" (Methyltransferases): These enzymes are responsible for catalyzing the transfer of a methyl group to the N-6 position of adenine. In eukaryotes, several enzymes have been proposed as 6mA writers. For instance, DAMT-1, a homolog of bacterial Dam methyltransferases, has been identified as a potential 6mA methyltransferase in C. elegans.[5][9] In mammals, there is evidence suggesting that some DNA methyltransferases (DNMTs), traditionally known for 5mC methylation, may also possess 6mA methylation activity.[10] More recently, METTL4 has been identified as a 6mA methyltransferase in mammals, particularly active in the mitochondrial genome.[2][9]

-

"Erasers" (Demethylases): These enzymes reverse the 6mA modification. Members of the ALKB family of dioxygenases have been identified as 6mA demethylases. NMAD-1 in C. elegans and ALKBH1 in mammals are examples of enzymes that can oxidatively remove the methyl group from 6mA.[2][5] The existence of these erasers highlights the dynamic and reversible nature of this epigenetic mark.[7]

-

"Readers" (Binding Proteins): Reader proteins specifically recognize and bind to 6mA, translating the epigenetic mark into a functional outcome. While the readers of 6mA in DNA are still being actively investigated, some proteins have been proposed to fulfill this role. For example, the single-stranded DNA binding protein 1 (SSBP1) has been shown to bind to 6mA-modified regions in the human mitochondrial genome.[9] The identification and characterization of more 6mA readers are critical to fully understanding its downstream effects.

Figure 1: The 6mA Regulatory Machinery.

Biological Functions of 6mA

The functional roles of 6mA in eukaryotes are diverse and are still being elucidated. Current research points to its involvement in several key cellular processes:

-

Transcriptional Regulation: The location of 6mA relative to genes appears to influence its effect on transcription. In Chlamydomonas, 6mA is found near transcription start sites (TSSs) of actively transcribed genes.[7] In contrast, in mouse embryonic stem cells, 6mA has been associated with gene repression, particularly on the X chromosome.[10] This suggests a context-dependent role for 6mA in modulating gene expression.

-

Nucleosome Positioning: In some organisms, 6mA is enriched in the linker DNA between nucleosomes, suggesting a role in organizing chromatin structure and influencing nucleosome positioning.[3][7]

-

Transgenerational Epigenetic Inheritance: Studies in C. elegans have shown that 6mA patterns can be inherited across generations, indicating a role in the transmission of epigenetic information.[5]

-

DNA Replication and Repair: Drawing parallels from its function in prokaryotes, it is hypothesized that 6mA may also play a role in DNA replication and repair processes in eukaryotes.[4][7]

-

Development and Disease: The levels of 6mA have been observed to be dynamic during early embryonic development in vertebrates like zebrafish and pigs.[2][11] Dysregulation of 6mA has also been implicated in various diseases, including cancer, where altered levels have been reported in tumor tissues.[2][4]

Quantitative Analysis of 6mA Abundance

The abundance of 6mA varies significantly across different species and even between different tissues and developmental stages within the same organism. Early research was sometimes confounded by bacterial contamination, but the use of highly sensitive and specific techniques has provided more accurate quantifications.[12]

| Organism/Cell Type | 6mA Level (as % of Adenine or ppm) | Method | Reference |

| E. coli (Wild Type) | 1.73–2.71% | UHPLC-ms/ms | [13] |

| Chlamydomonas reinhardtii | 0.13–0.4% | UHPLC-ms/ms | [4][12][13] |

| C. elegans | ND - 0.003% | UHPLC-ms/ms | [13] |

| Drosophila melanogaster | Low to undetectable | UHPLC-ms/ms | [12] |

| Pig (Oocyte) | ~0.09% (6mA/A) | LC-MS/MS | [2] |

| Pig (Blastocyst) | ~0.05% (6mA/A) | LC-MS/MS | [2] |

| Zebrafish (Early Embryo) | ~0.1 - 0.2% (6mA/A) | LC-MS/MS | [11] |

| Mouse Embryonic Stem Cells | 1.0 - 8.6 ppm | LC-MS/MS | [2] |

| Human Jurkat T-cells | 2.3 ppm | LC-MS/MS | [2] |

| Human HEK293T cells | 1.7 ppm | LC-MS/MS | [2] |

ND: Not Detected; ppm: parts per million.

Methodologies for 6mA Detection and Mapping

A variety of techniques are available for the detection and genome-wide mapping of 6mA, each with its own advantages and limitations.

References

- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The epigenetic roles of DNA N6-Methyladenine (6mA) modification in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. epigenie.com [epigenie.com]

- 6. DNA N(6)-methyladenine: a new epigenetic mark in eukaryotes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-methyladenine: a potential epigenetic mark in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abundant DNA 6mA methylation during early embryogenesis of zebrafish and pig - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical assessment of DNA adenine methylation in eukaryotes using quantitative deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sources of artifact in measurements of 6mA and 4mC abundance in eukaryotic genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of N6-methyladenine (m6dA) in Prokaryotic Genomes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-methyladenine (m6dA or 6mA), a modified DNA base, is a cornerstone of epigenetic regulation in prokaryotes. Unlike in many eukaryotes where its role is still under investigation, m6dA in bacteria is a well-established epigenetic mark crucial for a multitude of cellular processes. It is primarily deposited by DNA adenine (B156593) methyltransferases (MTases), most notably the orphan MTase Dam (DNA adenine methyltransferase) in Gammaproteobacteria, which methylates the adenine in GATC sequences. This methylation does not alter the DNA coding sequence but superimposes a layer of information that profoundly influences DNA-protein interactions. This guide delves into the core biological functions of m6dA, detailing its pivotal roles in DNA replication, mismatch repair, gene expression, and bacterial virulence. We provide a summary of quantitative data, detailed experimental protocols for its study, and visual diagrams of key pathways to offer a comprehensive resource for researchers in the field.

Core Biological Functions of m6dA

The presence of a methyl group on the N6 position of adenine can alter the local DNA structure, affecting its thermodynamic stability and curvature.[1] These structural changes are the basis for m6dA's ability to modulate the binding of various proteins to DNA, thereby regulating fundamental cellular activities.[1]

Regulation of DNA Replication

In many bacteria, including Escherichia coli, Dam-mediated m6dA methylation is essential for the proper timing and control of DNA replication initiation.[2][3]

-

Initiation Control at oriC: The origin of replication, oriC, is rich in GATC sites (11 in E. coli).[4] For replication to initiate, these sites must be fully methylated on both strands, which allows the initiator protein DnaA to bind effectively and unwind the DNA.[4][5]

-

Sequestration and Refractory Period: Immediately after replication, the newly synthesized strand is unmethylated, resulting in a hemimethylated state at oriC.[4] The protein SeqA has a high affinity for these hemimethylated GATC sites, binding to them and sequestering the origin.[6] This sequestration prevents immediate re-initiation of replication, ensuring that replication occurs only once per cell cycle.[6] There is a distinct delay, approximately 13 minutes in E. coli, before Dam methylase remethylates the new strand, releasing SeqA and preparing oriC for the next round of initiation.[4]

-

Aberrant Replication Prevention: Recent evidence shows that Dam methylase also suppresses abnormal, oriC-independent chromosomal replication, highlighting another layer of its role in maintaining genome stability.[6]

DNA Mismatch Repair (MMR)

The m6dA mark is the linchpin of the methyl-directed mismatch repair system, which corrects errors made during DNA replication to maintain genome fidelity.[7]

-

Strand Discrimination: The transient hemimethylated state of newly replicated DNA is the signal that allows the repair machinery to distinguish the template (parental) strand from the newly synthesized (daughter) strand.[7]

-

The MutHLS System: The process is initiated by the MutS protein, which recognizes and binds to the mismatch.[8] MutS then recruits MutL, which in turn activates the endonuclease MutH.[8] MutH specifically recognizes and binds to hemimethylated GATC sites.[6] Crucially, MutH cleaves only the unmethylated daughter strand, marking it for excision.[6][7] A helicase and exonucleases then remove the incorrect segment of the daughter strand, and DNA polymerase III resynthesizes the gap using the methylated parental strand as a template.[8]

Transcriptional Regulation and Gene Expression

By influencing the binding of regulatory proteins and RNA polymerase, m6dA acts as a sophisticated epigenetic switch to control gene expression. This regulation can be either switch-like, creating heritable expression states, or clock-like, tying expression to the replication cycle.

-

Switch-Like Regulation (Phase Variation): A classic example is the regulation of pyelonephritis-associated pili (pap) in uropathogenic E. coli (UPEC).[9][10] The pap operon's expression is controlled by the methylation state of two GATC sites (GATC-distal and GATC-proximal) in its regulatory region.[11] The binding of the global regulator Lrp (Leucine-responsive regulatory protein) is sensitive to methylation at these sites.

-

Phase OFF: Lrp binds to the proximal site when it is unmethylated, blocking transcription.[11]

-

Phase ON: Methylation of the proximal site prevents Lrp binding there. With the help of the PapI protein, Lrp instead binds to the distal site (which must be unmethylated), allowing RNA polymerase to initiate transcription.[9][11] This creates a bistable switch, allowing subpopulations of bacteria to be either piliated or non-piliated.

-

-

Clock-Like Regulation (Transposition): The transposition of insertion sequence IS10 is tightly coupled to DNA replication. The promoter for the transposase gene contains a GATC site.[12] When this site is fully methylated, RNA polymerase binding is inhibited, keeping transposition repressed.[12] However, for a brief period after the replication fork passes, the site is hemimethylated. This hemimethylated state allows for a burst of transposase transcription, thus restricting transposition to a specific window in the cell cycle.[12] This mechanism is thought to reduce the risk of potentially lethal transposition events.[12]

| Gene/Operon | Organism | Effect of Dam Deficiency | Description of Regulation | Reference(s) |

| dnaA | E. coli | Decreased Expression | Methylation of GATC sites in the promoter affects binding of regulatory proteins. | [13][14] |

| agn43 (flu) | E. coli | Down-regulated | The phase variation of Antigen 43 is controlled by Dam methylation, which competitively inhibits binding of the repressor OxyR. | [13] |

| SOS Regulon genes (lexA, recA, etc.) | E. coli | Increased Expression | Dam deficiency leads to increased DNA double-strand breaks, inducing the SOS DNA damage response. | [13] |

| pap operon | E. coli | Phase variation abolished | Methylation of two GATC sites controls a regulatory switch involving Lrp and PapI binding. | [9][10] |

| IS10 Transposase | E. coli | Increased Transposition | Methylation of a promoter GATC site represses transcription; transient hemimethylation after replication allows expression. | [12] |

| IS50 Transposase | E. coli | Increased Transposition | Dam methylation modulates the frequency of transcriptional initiation of the transposase gene. | [15] |

Host-Pathogen Interactions and Virulence

Dam-mediated m6dA methylation is a critical regulator of virulence in numerous bacterial pathogens, including Salmonella, Yersinia, and pathogenic E. coli. Mutants lacking Dam are often severely attenuated and can even serve as effective live vaccines.[16][17][18]

-

Regulation of Virulence Factors: Dam methylation controls the expression of a wide array of virulence genes, such as those encoding for adhesins, toxins, and secretion systems.[16] In Salmonella enterica, Dam mutants show defects in protein secretion and the ability to invade host cells.[16]

-

Attenuation of Virulence: The pleiotropic effects of a dam mutation lead to a dramatic reduction in pathogenicity. This is quantifiable through measurements of the 50% lethal dose (LD50).

| Pathogen | Strain | Route of Infection | LD50 (Wild-Type) | LD50 (Dam⁻ Mutant) | Fold Attenuation | Reference(s) |

| S. typhimurium | SL1344 | Oral | ~10⁵ CFU | > 8.8 x 10⁸ CFU | > 10³ - 10⁴ | [16] |

| S. typhimurium | SL1344 | Intraperitoneal (i.p.) | < 100 CFU | > 6.5 x 10⁴ CFU | > 10³ | [16] |

| S. enterica | 14028 | Intraperitoneal (i.p.) | < 10 organisms | > 10⁴ organisms | > 10³ | [19] |

Methodologies for Studying m6dA

Analyzing the location and functional impact of m6dA requires a combination of specialized sequencing, molecular biology, and biochemical techniques.

Genome-Wide Detection of m6dA

-

Single-Molecule, Real-Time (SMRT) Sequencing: This is the gold standard for m6dA detection in prokaryotes. It directly detects base modifications by measuring the kinetics of DNA polymerase during sequencing.[20][21] When the polymerase encounters a modified base like m6dA, it pauses, creating a characteristic delay in the interpulse duration (IPD) that can be identified by analysis software.[20][22] This method provides single-base resolution without the need for antibodies or chemical treatments.[22]

-

m6dA Immunoprecipitation Sequencing (m6dA-Seq / MeDIP-Seq): This antibody-based method involves fragmenting genomic DNA and using an antibody specific to m6dA to enrich for methylated fragments. These enriched fragments are then sequenced using a high-throughput platform (e.g., Illumina). While it doesn't offer single-base resolution, it is effective for identifying m6dA-enriched regions across the genome.[23][24]

Protocol: Single-Molecule, Real-Time (SMRT) Sequencing for m6dA Detection

This generalized protocol outlines the key steps for identifying m6dA using PacBio SMRT sequencing.

-

DNA Isolation and Quality Control:

-

Isolate high-molecular-weight genomic DNA from the bacterial culture of interest. Avoid PCR amplification, as this will erase methylation marks.[21]

-

Assess DNA purity (A260/280 and A260/230 ratios) and integrity (e.g., using pulsed-field gel electrophoresis). High-quality, intact DNA is critical.

-

-

Library Preparation:

-

Fragment the gDNA to the desired size (e.g., 10-20 kb) using a g-TUBE or controlled shearing.

-

Perform DNA damage repair and end-repair steps on the fragmented DNA.

-

Ligate SMRTbell™ adapters to the DNA fragments. These adapters form a circular template, allowing for continuous, rolling-circle sequencing.[22]

-

Purify the SMRTbell™ library to remove small fragments and excess reagents.

-

-

Sequencing:

-

Bind the DNA polymerase to the SMRTbell™ templates and load the complex onto the SMRT Cell.

-

Perform sequencing on a PacBio platform (e.g., Sequel II). The instrument records the real-time incorporation of fluorescently labeled nucleotides.[25]

-

-

Data Analysis:

-

The primary output includes sequence reads and kinetic information (IPD values for each base).[22]

-

Align the reads to a reference genome.

-

Use PacBio's SMRT Link software or other specialized tools to analyze the IPD data. The software compares the IPD at each adenine position to an in-silico model of expected polymerase kinetics.[21]

-

Statistically significant increases in IPD are flagged as potential methylation sites. A "modification QV score" is assigned to reflect the confidence of the call.

-

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for Methylation-Sensitive Protein Binding

EMSA is used to study how m6dA affects the binding of a protein (e.g., a transcription factor) to a specific DNA sequence.[1][26]

-

Probe Preparation:

-

Synthesize two complementary short DNA oligonucleotides (~20-50 bp) corresponding to the protein's binding site. One oligo should contain the GATC sequence.

-

Create four versions of the probe: fully methylated (both strands), hemimethylated (top strand methylated), hemimethylated (bottom strand methylated), and unmethylated. Methylated oligos can be commercially synthesized.

-

Anneal the complementary strands to form double-stranded probes.

-

Label one end of the probe, typically with a non-radioactive tag like a fluorophore (e.g., IRDye) or biotin.[26]

-

-

Binding Reaction:

-

In a small volume, combine the labeled DNA probe, the purified protein of interest, and a binding buffer (containing salts, glycerol, and a non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding).

-

Incubate the reaction at room temperature for 15-30 minutes to allow the protein-DNA complex to form.[27]

-

-

Electrophoresis:

-

Load the reaction mixtures onto a native (non-denaturing) polyacrylamide gel.[26]

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

-

-

Detection:

-

Visualize the bands. If the protein binds to the DNA, the resulting complex will migrate more slowly through the gel than the free, unbound probe, resulting in a "shifted" band.[28]

-

By comparing the intensity of the shifted band across the four methylation states of the probe, one can determine if m6dA enhances, inhibits, or has no effect on protein binding.

-

Conclusion and Implications for Drug Development

N6-methyladenine is a vital epigenetic regulator in prokaryotes, controlling a host of processes essential for bacterial survival, adaptation, and pathogenicity. Its roles in coordinating DNA replication and repair, fine-tuning gene expression, and directly regulating virulence make the enzymes responsible for its deposition, particularly Dam methylase, attractive targets for novel antimicrobial drug development. Attenuating virulence by inhibiting Dam, rather than directly killing the bacteria, may impose less selective pressure for the development of resistance. The methodologies outlined in this guide provide the toolkit for researchers to further unravel the complexities of the prokaryotic epigenome and exploit this knowledge for therapeutic benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of dam methylation on the activity of the E. coli replication origin, oriC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of dam methylation on the activity of the E. coli replication origin, oriC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylation of the Bacterial Origin Regulates Initiation [almerja.com]

- 5. Importance of state of methylation of oriC GATC sites in initiation of DNA replication in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new role for Escherichia coli Dam DNA methylase in prevention of aberrant chromosomal replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-directed repair of DNA base-pair mismatches in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Regulation of P-Fimbrial Phase Variation Frequencies in Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of pap pilin phase variation by a mechanism involving differential dam methylation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylation patterns in pap regulatory DNA control pyelonephritis-associated pili phase variation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IS10 transposition is regulated by DNA adenine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Global Gene Expression and Double-Strand-Break Formation in DNA Adenine Methyltransferase- and Mismatch Repair-Deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of SeqA and Dam in Escherichia coli gene expression: A global/microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of dam methylation on Tn5 transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA adenine methylase mutants of Salmonella typhimurium show defects in protein secretion, cell invasion, and M cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salmonella DNA Adenine Methylase Mutants Confer Cross-Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Tissue-Selective Proinflammatory Gene Induction in Mice Infected with Wild-Type, DNA Adenine Methylase-Deficient, and Flagellin-Deficient Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. pacb.com [pacb.com]

- 21. Understanding prokaryotic adaptation through advanced DNA methylation detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m6A modification is incorporated into bacterial mRNA without specific functional benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]

- 26. licorbio.com [licorbio.com]

- 27. med.upenn.edu [med.upenn.edu]

- 28. m.youtube.com [m.youtube.com]

The Evolving Landscape of an Ancient Epigenetic Mark: A Technical Guide to the Evolutionary Conservation of N-6-methyl-2-deoxyadenosine (6mA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-6-methyl-2-deoxyadenosine (6mA) is a DNA modification historically known for its significant roles in prokaryotic biology, primarily in restriction-modification systems, DNA replication, and repair.[1][2] For decades, the presence and function of 6mA in eukaryotes were subjects of debate. However, recent advancements in sensitive detection technologies have unveiled its widespread existence and crucial functions across the eukaryotic domain, establishing it as a dynamic and evolutionarily conserved epigenetic mark. This technical guide provides a comprehensive overview of the evolutionary conservation of 6mA, detailing its presence across different life forms, the molecular machinery governing its deposition and removal, and its functional implications in gene regulation. We present quantitative data, detailed experimental protocols for its detection, and visual representations of the key signaling pathways involved.

Evolutionary Conservation of 6mA

The presence and abundance of 6mA vary significantly across the tree of life, suggesting a dynamic evolutionary history. While it is a prevalent mark in bacteria and archaea, its distribution in eukaryotes is more nuanced, with some lineages exhibiting high levels and others showing only trace amounts.

6mA in Prokaryotes and Archaea

In prokaryotes, 6mA is the most abundant DNA modification and is integral to various cellular processes.[3] It is a key component of restriction-modification (R-M) systems, where it serves to distinguish host DNA from foreign DNA. Beyond its role in defense, 6mA is also involved in regulating DNA replication, mismatch repair, and gene expression.[1]

6mA in Eukaryotes

The discovery of 6mA in a wide range of eukaryotes has reshaped our understanding of epigenetic regulation.

-

Unicellular Eukaryotes: Early-diverging eukaryotes, including ciliates like Tetrahymena thermophila, green algae such as Chlamydomonas reinhardtii, and various fungi, exhibit significant levels of 6mA.[3][4] In these organisms, 6mA is often associated with actively transcribed genes and plays a role in nucleosome positioning.[4]

-

Multicellular Eukaryotes: The presence of 6mA has been confirmed in several metazoans, including the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster.[4] In these model organisms, 6mA has been implicated in transgenerational epigenetic inheritance, transposon silencing, and developmental processes.[4]

-

Plants: 6mA has been detected in various plant species, where it appears to be involved in gene regulation and developmental processes.

-

Mammals: The existence and functional significance of 6mA in mammals have been a topic of intense research and some debate. While initial reports suggested its presence and involvement in neurogenesis, embryogenesis, and cancer, subsequent studies have indicated that its levels are generally very low in most somatic tissues, with higher concentrations found in specific contexts like early embryonic development and certain cancers.[5][6][7] There is also evidence of 6mA enrichment in mitochondrial DNA.[6]

Quantitative Abundance of 6mA Across Species

The following table summarizes the approximate levels of 6mA reported in the genomic DNA of various organisms. It is important to note that these values can vary depending on the detection method, tissue type, and developmental stage.

| Domain/Kingdom | Species | Abundance (% of Adenines) | Reference(s) |

| Bacteria | Escherichia coli | ~0.5 - 2.0% | |

| Archaea | Various species | Present, variable levels | |

| Eukaryota | Chlamydomonas reinhardtii (Green Algae) | ~0.4% | [4] |

| Tetrahymena thermophila (Ciliate) | ~0.2 - 0.8% | [3] | |

| Saccharomyces cerevisiae (Yeast) | Very low / Undetectable | ||

| Early-diverging fungi | Up to 2.8% | ||

| Caenorhabditis elegans (Nematode) | ~0.035% | [4] | |

| Drosophila melanogaster (Fruit Fly) | ~0.002 - 0.07% | [5][4] | |

| Arabidopsis thaliana (Plant) | Low levels | ||

| Mus musculus (Mouse) | Very low in most tissues, higher in embryonic stem cells and testes | [6][7] | |

| Homo sapiens (Human) | Very low in most tissues, higher in early embryos and some cancer cells | [6] |

The 6mA Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of 6mA as an epigenetic mark is controlled by a set of enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") this modification.

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N-6 position of adenine (B156593). In eukaryotes, several proteins have been identified as potential 6mA methyltransferases, including members of the MT-A70 family such as DAMT-1 in C. elegans and potentially N6AMT1 and METTL4 in mammals.[8][9]

-

Erasers (Demethylases): These enzymes remove the methyl group from 6mA. The ten-eleven translocation (TET) family of dioxygenases and the AlkB family of demethylases have been implicated in 6mA removal. In D. melanogaster, a TET homolog called DMAD acts as a 6mA demethylase.[4] In mammals, ALKBH1, a member of the AlkB family, has been shown to be a key 6mA demethylase.[10][11]

-

Readers: These are proteins that specifically recognize and bind to 6mA, translating the epigenetic mark into a functional outcome. The YTH domain-containing proteins, known readers of N6-methyladenosine (m6A) in RNA, are also being investigated for their potential role in recognizing 6mA in DNA.

Signaling Pathways and Molecular Mechanisms

The deposition and removal of 6mA are integral parts of cellular signaling pathways that influence gene expression.

6mA Methylation and Demethylation Cycle

The following diagram illustrates the general cycle of 6mA deposition and removal, highlighting the key enzymes involved.

Caption: The 6mA methylation cycle.

ALKBH1-Mediated Gene Regulation

ALKBH1, as a key 6mA demethylase, plays a crucial role in regulating gene expression. Its activity can be influenced by various cellular signals and can impact downstream pathways. For instance, ALKBH1 has been shown to interact with transcription factors and influence pathways such as the AMPK signaling pathway.[10]

Caption: ALKBH1 in gene regulation.

Experimental Protocols for 6mA Detection

A variety of techniques are available for the detection and mapping of 6mA. The choice of method depends on the research question, required resolution, and available resources.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a highly sensitive and quantitative method for determining the global level of 6mA in a DNA sample.[12][13][14][15]

Methodology:

-

Genomic DNA Extraction and Purification:

-

Extract genomic DNA from the sample of interest using a standard kit or protocol.

-

Treat the DNA with RNase A to remove any RNA contamination.

-

Purify the DNA to ensure it is free of contaminants that could interfere with downstream analysis.

-

-

DNA Digestion to Nucleosides:

-

Digest 1-2 µg of purified DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Filter the digested sample to remove enzymes.

-

-

UHPLC-MS/MS Analysis:

-

Inject the nucleoside mixture into a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for 2'-deoxyadenosine (B1664071) and N-6-methyl-2'-deoxyadenosine.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 2'-deoxyadenosine and N-6-methyl-2'-deoxyadenosine.

-

Calculate the amount of 6mA relative to the total amount of adenine in the sample based on the peak areas from the chromatogram and the standard curve.

-

6mA DNA Immunoprecipitation Sequencing (6mA-IP-seq)

This antibody-based method allows for the genome-wide mapping of 6mA-enriched regions.[16][17]

Methodology:

-

Genomic DNA Preparation:

-

Extract and purify high-quality genomic DNA.

-

Fragment the DNA to a size range of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the single-stranded DNA fragments with a specific anti-6mA antibody overnight at 4°C.

-

Add protein A/G magnetic beads to the mixture and incubate to capture the antibody-DNA complexes.

-

Wash the beads several times to remove non-specifically bound DNA.

-

-

Elution and Library Preparation:

-

Elute the 6mA-containing DNA fragments from the beads.

-

Purify the eluted DNA.

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for 6mA.

-

Single-Molecule Real-Time (SMRT) Sequencing

SMRT sequencing by Pacific Biosciences (PacBio) allows for the direct detection of DNA modifications, including 6mA, at single-nucleotide resolution by monitoring the kinetics of DNA polymerase during sequencing.[18][19][20][21]

Methodology:

-

Library Preparation:

-

Prepare a SMRTbell library from high-molecular-weight genomic DNA. This involves ligating hairpin adapters to the ends of DNA fragments.

-

Anneal a sequencing primer and bind a DNA polymerase to the SMRTbell templates.

-

-

SMRT Sequencing:

-

Load the prepared library onto a SMRT Cell.

-

Perform sequencing on a PacBio instrument. The instrument records the interpulse duration (IPD), the time between the incorporation of successive nucleotides.

-

-

Data Analysis:

-

The presence of a modified base like 6mA causes a delay in the polymerase activity, resulting in a longer IPD.

-

The raw sequencing data is processed to identify these kinetic signatures.

-

Compare the IPD ratios of the native DNA to a whole-genome amplified (WGA) control (which lacks modifications) to identify the locations of 6mA.

-

Caption: Workflows for 6mA detection.

Conclusion and Future Perspectives

The rediscovery and characterization of 6mA in eukaryotes have opened up a new frontier in the field of epigenetics. Its evolutionary conservation, from bacteria to mammals, underscores its fundamental biological importance. The dynamic interplay of writers, erasers, and readers of 6mA provides a sophisticated layer of gene regulation that is only beginning to be understood.

For researchers and drug development professionals, the burgeoning field of 6mA biology presents exciting opportunities. Understanding the specific roles of 6mA in different cell types and disease states, particularly in cancer and neurological disorders, could lead to the development of novel diagnostic markers and therapeutic strategies. The continued refinement of detection methods will be crucial for accurately mapping 6mA and elucidating its functions in complex biological systems. Future research will undoubtedly focus on identifying the full complement of 6mA readers and unraveling the intricate signaling networks that are modulated by this ancient epigenetic mark.

References

- 1. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 6. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]